An In-depth Technical Guide to Thiolane-2-carbaldehyde: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to Thiolane-2-carbaldehyde: Structure, Properties, and Synthetic Considerations
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Thiolane-2-carbaldehyde, also known as tetrahydrothiophene-2-carboxaldehyde, is a saturated heterocyclic aldehyde. As the saturated analog of the well-studied thiophene-2-carbaldehyde, it presents a distinct chemical profile due to the absence of aromaticity. This guide provides a comprehensive overview of the current knowledge of Thiolane-2-carbaldehyde, focusing on its chemical structure and computed properties. It is important to note that while the fundamental structure is well-established, detailed experimental data on its physicochemical properties, spectroscopic analysis, and specific applications in drug development are limited in publicly accessible literature. This document consolidates the available information and provides expert insights into its expected reactivity and potential as a building block in medicinal chemistry, while clearly delineating between computed data and experimentally verified information.
Introduction and Nomenclature
Thiolane-2-carbaldehyde (CAS Number: 117951-12-9) is a sulfur-containing organic compound with the molecular formula C₅H₈OS.[1] Its structure consists of a five-membered saturated thiolane (tetrahydrothiophene) ring with an aldehyde functional group attached to the carbon atom at the 2-position.
It is crucial to distinguish Thiolane-2-carbaldehyde from its aromatic counterpart, thiophene-2-carbaldehyde. The saturation of the five-membered ring in thiolane significantly alters the electronic properties and three-dimensional structure of the molecule, leading to different reactivity and potential applications. While thiophene derivatives are extensively used in pharmaceuticals and materials science, the exploration of thiolane-based scaffolds is a more nascent field, offering opportunities for the discovery of novel chemical entities.
Chemical Structure and Properties
The chemical structure of Thiolane-2-carbaldehyde is defined by a flexible, non-planar thiolane ring. This conformational flexibility, in contrast to the rigid, planar thiophene ring, is a key feature that can influence its interaction with biological targets.
Table 1: Computed Physicochemical Properties of Thiolane-2-carbaldehyde
| Property | Value | Source |
| Molecular Weight | 116.18 g/mol | PubChem[1] |
| Molecular Formula | C₅H₈OS | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 116.02958605 Da | PubChem[1] |
| Topological Polar Surface Area | 42.4 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
Note: The properties listed in Table 1 are computationally derived and have not been experimentally verified in the available literature. These values provide an estimation of the compound's characteristics.
Due to the scarcity of experimental data, the boiling point, melting point, and density of Thiolane-2-carbaldehyde are not well-documented.
Spectroscopic Characteristics (Theoretical)
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¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton in the downfield region (typically δ 9-10 ppm). The protons on the thiolane ring would appear as complex multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum should feature a characteristic signal for the carbonyl carbon of the aldehyde at a significant downfield shift (around δ 190-200 ppm). The carbons of the thiolane ring would resonate in the aliphatic region.
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1720-1740 cm⁻¹. The C-H stretching vibrations of the aliphatic ring would appear around 2850-3000 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group and cleavage of the thiolane ring.
Synthesis and Reactivity
Synthetic Approaches
Detailed, peer-reviewed synthetic protocols specifically for Thiolane-2-carbaldehyde are not widely published. However, its synthesis can be logically approached through established organic chemistry methodologies. A plausible synthetic route could involve the oxidation of the corresponding primary alcohol, 2-(hydroxymethyl)thiolane.
Another potential pathway could be the controlled reduction of a suitable thiophene precursor followed by functional group manipulation, though this would require careful selection of reagents to avoid over-reduction or side reactions.
Chemical Reactivity
The reactivity of Thiolane-2-carbaldehyde is primarily dictated by the aldehyde functional group and the thioether linkage within the thiolane ring.
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Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations. These include:
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Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for the synthesis of bioactive compounds.
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Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
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Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.
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Oxidation: Oxidation of the aldehyde to a carboxylic acid.
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Reduction: Reduction of the aldehyde to a primary alcohol.
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Thioether Reactivity: The sulfur atom in the thiolane ring is a soft nucleophile and can undergo oxidation to form the corresponding sulfoxide or sulfone. These oxidized derivatives can have significantly different biological activities and physicochemical properties.
The following diagram illustrates the central role of Thiolane-2-carbaldehyde as a synthetic intermediate.
Caption: Potential reaction pathways of Thiolane-2-carbaldehyde.
Applications in Drug Discovery and Development
While there are no specific examples of Thiolane-2-carbaldehyde being used in marketed drugs, its structural motifs suggest potential utility in medicinal chemistry. Saturated heterocycles are of increasing interest in drug discovery as they can provide improved three-dimensional diversity and better physicochemical properties compared to their flat, aromatic counterparts.
The aldehyde functionality serves as a key point for chemical diversification, allowing for the synthesis of libraries of compounds for biological screening. The thiolane ring can act as a bioisostere for other five-membered rings, such as cyclopentane or tetrahydrofuran, potentially modulating properties like solubility, metabolic stability, and target binding.
The following workflow outlines a conceptual approach for utilizing Thiolane-2-carbaldehyde in a drug discovery program.
Caption: Conceptual workflow for drug discovery using Thiolane-2-carbaldehyde.
Safety and Handling
Conclusion
Thiolane-2-carbaldehyde is a structurally interesting saturated heterocyclic aldehyde with potential as a building block in organic synthesis and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this compound, its fundamental structure and the predictable reactivity of its functional groups suggest that it could be a valuable, yet underexplored, tool for the creation of novel molecules. Further research is warranted to fully characterize its physicochemical properties, develop robust synthetic methods, and explore its potential in various applications, particularly in the realm of drug discovery.
References
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PubChem. Thiolane-2-carbaldehyde. National Center for Biotechnology Information. [Link]
